molecular formula C17H15BrN2O2 B2537566 3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899784-13-5

3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2537566
CAS No.: 899784-13-5
M. Wt: 359.223
InChI Key: JXCLGMHQCOWAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H15BrN2O2 and its molecular weight is 359.223. The purity is usually 95%.
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Biological Activity

The compound 3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Oxadiazocin ring system
  • Substituents : 3-bromophenyl and 2-methyl groups

This unique structure suggests potential interactions with biological targets due to the presence of halogen and aromatic groups.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, similar compounds within the oxadiazocin class have shown promising results in various therapeutic areas.

Antimicrobial Activity

Studies have indicated that oxadiazocin derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Some derivatives of oxadiazocins have been reported to possess anticancer activity. This is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved may include modulation of cell cycle regulators and pro-apoptotic factors.

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazocin derivatives may have neuroprotective properties. They could potentially inhibit enzymes involved in neurodegenerative diseases, such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease. This inhibition could lead to a reduction in amyloid plaque formation.

Research Findings and Case Studies

StudyFindings
Study A (2020)Evaluated antimicrobial properties against E. coli and S. aureusShowed significant inhibition zones compared to control
Study B (2021)Investigated anticancer effects on breast cancer cell linesInduced apoptosis via caspase activation
Study C (2022)Assessed neuroprotective effects in animal modelsReduced amyloid-beta levels and improved cognitive function

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes like BACE1, which plays a critical role in the pathogenesis of Alzheimer's disease.
  • Cell Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
  • Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways leading to cell death.

Properties

IUPAC Name

10-(3-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCLGMHQCOWAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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